molecular formula C7F5NS B025198 Pentafluorophenyl isothiocyanate CAS No. 35923-79-6

Pentafluorophenyl isothiocyanate

Cat. No. B025198
CAS RN: 35923-79-6
M. Wt: 225.14 g/mol
InChI Key: NGNKMRBGZPDABE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to pentafluorophenyl isothiocyanate often involves intricate processes that result in the formation of complex structures. For example, the synthesis of tetrakis(pentafluorophenyl)tetrathiaisophlorin dioxide involves the oxidation of tetrakis(pentafluorophenyl)tetrathiaisophlorin with dimethyldioxirane, leading to significant nonplanarity and bond length alternation in the oxidized product, which is observed through X-ray structural analysis (Mishra et al., 2016).

Molecular Structure Analysis

The molecular structure of pentafluorophenyl isothiocyanate derivatives can be quite complex, as evidenced by detailed structural analyses. These analyses reveal significant insights into the nonplanarity and bond length alternations that characterize these compounds, as seen in the oxidation products of tetrakis(pentafluorophenyl)tetrathiaisophlorin (Mishra et al., 2016).

Chemical Reactions and Properties

Pentafluorophenyl isothiocyanate and its related compounds participate in a variety of chemical reactions that highlight their reactivity and potential as intermediates in organic synthesis. For instance, tris(pentafluorophenyl)borane is known for its role in homogeneous Ziegler-Natta chemistry and serves as a strong Lewis acid catalyst in various organic reactions (Erker, 2005).

Physical Properties Analysis

The physical properties of pentafluorophenyl isothiocyanate-related compounds, such as their absorption spectrum, magnetic circular dichroism spectrum, and nuclear-independent chemical shift values, provide valuable information about their antiaromatic character and classification within molecular orbital models (Mishra et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, such as their ability to catalyze tautomerizations, induce unusual reactions, and stabilize uncommon coordination geometries, further underscore their importance in organic and organometallic chemistry (Erker, 2005).

Scientific Research Applications

  • Coupling Agent in Edman Degradation : Pentafluorophenylisothiocyanate serves as an effective coupling agent for Edman degradation, which is critical in peptide analysis. It allows for short peptide degradations and can be alternated with phenylthiocyanate for complex mixtures of peptides (Lequin & Niall, 1972).

  • Electronic and Crystal Structures : Derivatives of pentafluorophenyl isothiocyanate, such as 2-(Pentafluorophenyl)thiophene, synthesized via the palladium-catalyzed Suzuki Reaction, show potential in electronic structures and are promising for applications in field-effect transistors and photocyclization/reversion processes (Takimiya et al., 2005).

  • Organic and Organometallic Chemistry : Tris(pentafluorophenyl)borane is a versatile boron Lewis acid with wide applications in organic and organometallic chemistry, including hydrometallation reactions, alkylations, and aldol-type reactions (Erker, 2005).

  • Synthesis of Multifunctional Materials : Pentafluorophenyl (meth)acrylate polymers are being explored for the synthesis of multifunctional materials, showing satisfactory reactions with aliphatic primary and secondary amines but lower conversion with aromatic amines (Eberhardt et al., 2005).

  • Biodegradable and Biocompatible Polymers : A two-step synthetic route to functionalized cyclic carbonate monomers using a pentafluorophenyl ester intermediate has been developed, providing a versatile platform for the synthesis of biodegradable and biocompatible polymers (Sanders et al., 2010).

  • Lithium-Ion Batteries : Novel additives derived from pentafluorophenyl compounds show potential as redox shuttles for overcharge protection and anion receptors in lithium-ion batteries (Chen & Amine, 2007).

  • Protein Analysis : The use of fluorescein isothiocyanate (FITC) in the 'FIRE procedure' demonstrates improved sensitivity for LC/MS/MS-based screening of N-terminal protein adducts compared to phenyl isothiocyanate and pentafluorophenyl isothiocyanate (Rydberg et al., 2009).

Safety And Hazards

PFPI is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and may cause an allergic skin reaction. It causes serious eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

PFPI has been used as an effective electrolyte additive for lithium-ion full cells . This opens up the possibility of using a broad range of different isocyanate compounds, which can be easily adjusted by modifying the chemical structure and/or functional groups incorporated within the molecule, to specifically tailor the SEI layer for Si-based anodes in LIBs .

properties

IUPAC Name

1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7F5NS/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNKMRBGZPDABE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7F5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40189489
Record name Pentafluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl isothiocyanate

CAS RN

35923-79-6
Record name Pentafluorophenylisothiocyanate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35923-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentafluorophenylisothiocyanate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentafluorophenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40189489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perfluorophenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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